Nonaazanium;pentaborate;tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Fire Retardancy:

Nonaazanium;pentaborate;tetrahydrate, also known as ammonium pentaborate tetrahydrate, is a widely studied fire retardant compound. Its flame-retardant properties are attributed to its ability to release water molecules and boric acid upon heating. Boric acid acts in the condensed phase by interfering with the combustion process, while the released water vapor cools the material and dilutes the combustible gases [, ].

This compound finds applications in various fire-resistant materials, including:

- Building materials like gypsum board and wood panels [].

- Cable insulation and coatings [].

- Textiles and fabrics for improving fire safety in clothing and furnishings [].

Electrolyte Applications:

Nonaazanium;pentaborate;tetrahydrate plays a role in the development of both wet and dry electrolytic capacitors. In wet electrolytic capacitors, it functions as a flame retardant and contributes to the electrolyte's conductivity and stability []. In dry electrolytic capacitors, it serves as a borate source for the formation of the dielectric layer, which is crucial for capacitor performance [].

Other Applications in Research:

Nonaazanium;pentaborate;tetrahydrate is also explored in various other research areas:

Nonaazanium;pentaborate;tetrahydrate, commonly referred to as ammonium pentaborate tetrahydrate, has the molecular formula and is characterized by its complex boron and nitrogen structure. This compound appears as a crystalline solid and is known for its high solubility in water, making it useful in various chemical applications. Its average molecular weight is approximately 528.45 g/mol, which contributes to its stability and utility in industrial processes .

Additionally, it can react with acids to form stable salts or with metals to produce boron-containing alloys. Its reactivity is particularly notable in applications requiring flame retardants or as a flux in welding processes .

Nonaazanium;pentaborate;tetrahydrate can be synthesized through various methods, including:

- Neutralization Reaction: Reacting boric acid with ammonia or ammonium hydroxide leads to the formation of ammonium pentaborate.

- Solvothermal Synthesis: This involves heating a mixture of boron oxides and ammonium salts under controlled temperature and pressure conditions.

- Precipitation Method: Mixing solutions of sodium pentaborate with ammonium salts can precipitate the desired compound, which is then filtered and dried to obtain the tetrahydrate form .

Nonaazanium;pentaborate;tetrahydrate has several important applications:

- Electrolytic Capacitors: Used in both wet and dry electrolytic capacitors due to its dielectric properties.

- Flame Retardants: Acts as a flame-proofing agent in various materials.

- Welding Fluxes: Employed in special welding, soldering, and brazing processes for metals where traditional alkali borates are unsuitable.

- Agricultural Additives: Potentially used to enhance plant growth by providing essential boron nutrients .

Interaction studies involving nonaazanium;pentaborate;tetrahydrate primarily focus on its compatibility with other chemical compounds. Research indicates that it can interact favorably with various metal ions, enhancing their solubility and stability in aqueous solutions. Additionally, studies on its interaction with organic compounds suggest that it may serve as a catalyst or stabilizer in organic synthesis reactions .

Nonaazanium;pentaborate;tetrahydrate shares similarities with several other boron-containing compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium Pentaborate | Used as a flux in metallurgy | |

| Boric Acid | Commonly used as an antiseptic and insecticide | |

| Ammonium Borate | Utilized in agriculture for plant growth enhancement |

Uniqueness: Nonaazanium;pentaborate;tetrahydrate is unique due to its specific nitrogen content combined with pentaborate ions, which enhances its utility in both industrial applications and potential biological activities compared to other boron compounds that may lack nitrogen or have different structural configurations .

Molecular Formula and Crystallographic Parameters

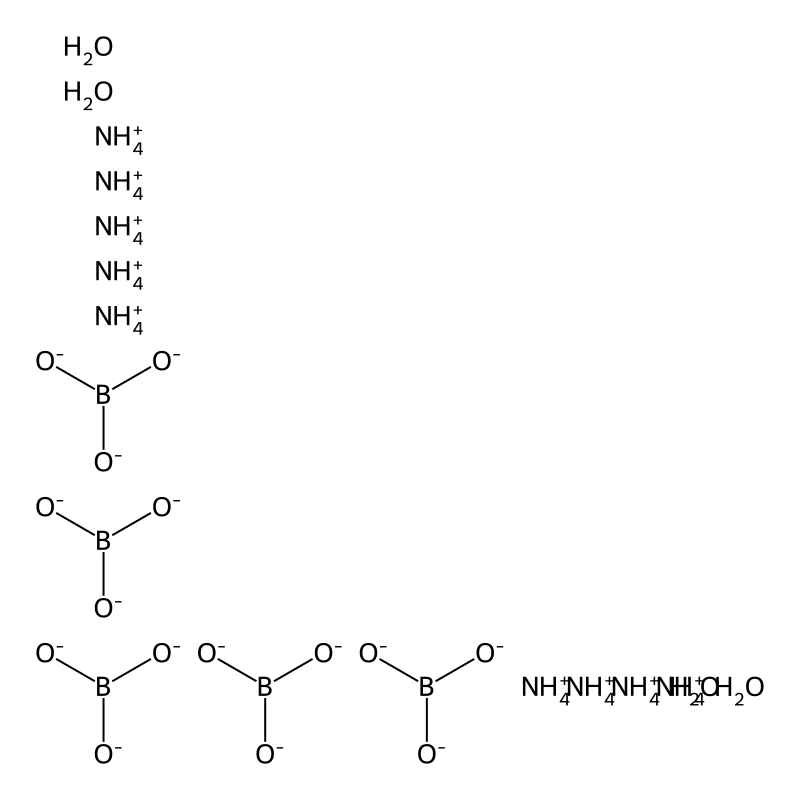

Nonaazanium;pentaborate;tetrahydrate exhibits a complex molecular formula of B₅H₄₄N₉O₁₉⁻⁶, with a molecular weight of 528.5 g/mol [3]. The compound is also known by its Chemical Abstracts Service registry number 12046-04-7 [1]. The crystallographic parameters reveal that this borate compound consists of nine ammonium cations (NH₄⁺), five borate units forming the pentaborate framework, and four water molecules of crystallization [3] [5].

The molecular structure can be represented by the canonical SMILES notation: B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O [3]. The International Union of Pure and Applied Chemistry name reflects the presence of nine ammonium cations (nonaazanium), the pentaborate anionic framework, and four water molecules of hydration [3] [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | B₅H₄₄N₉O₁₉⁻⁶ | [3] |

| Molecular Weight | 528.5 g/mol | [3] |

| Chemical Abstracts Service Number | 12046-04-7 | [1] |

| Density | 1.58 g/cm³ | [4] |

| Melting Point | 110°C | [4] [5] |

Structural Characterization

Bond Lengths and Angles in Pentaborate Framework

The pentaborate framework in nonaazanium;pentaborate;tetrahydrate displays characteristic boron-oxygen bond lengths that vary depending on the coordination environment of the boron centers [10]. Experimental crystallographic studies have revealed that boron-oxygen bond distances in the pentaborate anion range from 1.344 Å to 1.475 Å [10]. The trigonal planar boron centers exhibit shorter boron-oxygen bond lengths averaging 1.35-1.38 Å, while tetrahedral boron centers show longer bonds ranging from 1.45-1.47 Å [10].

Critical bond angles within the pentaborate framework include boron-oxygen-boron angles that typically range from 118° to 123° [10]. The structural analysis demonstrates that the B(1A)-O(1A)-B(3A) angle measures 122.85°, while the corresponding B(1B)-O(1B)-B(3B) angle is 123.80° [10]. These angles reflect the geometric constraints imposed by the pentaborate ring structure and the hybridization states of the involved boron atoms [10].

| Bond Type | Distance Range (Å) | Typical Angle (°) | Reference |

|---|---|---|---|

| B-O (trigonal) | 1.344-1.388 | - | [10] |

| B-O (tetrahedral) | 1.455-1.475 | - | [10] |

| B-O-B bridging | - | 118.83-123.80 | [10] |

Coordination Geometry of Boron Centers

The pentaborate anion in nonaazanium;pentaborate;tetrahydrate contains boron centers exhibiting both trigonal planar and tetrahedral coordination geometries [8] [12]. The fundamental building block consists of a central tetrahedral boron atom surrounded by four trigonal planar boron centers, creating the characteristic pentaborate structure [8] [12]. This arrangement is classified as having a boron coordination ratio of three trigonal to one tetrahedral center within each pentaborate unit [8].

The tetrahedral boron center serves as the spiro atom connecting two boroxole rings, which are oriented perpendicular to each other [12]. This perpendicular arrangement of the planar boroxole rings facilitates the formation of three-dimensional hydrogen-bonded networks rather than two-dimensional layered structures [12]. The trigonal planar boron atoms within the boroxole rings maintain typical boron-oxygen bond lengths consistent with their sp² hybridization [12].

Hydrogen Bonding Networks and Stabilization

The crystal structure of nonaazanium;pentaborate;tetrahydrate is extensively stabilized by hydrogen bonding networks involving the ammonium cations, pentaborate anions, and water molecules [15] [31]. Each pentaborate anion possesses four hydrogen bond donor sites, enabling the formation of complex three-dimensional hydrogen-bonded lattices [15]. The hydrogen bonding interactions exhibit moderate strengths, with calculated energies ranging from -10 to -21 kJ/mol [21].

Four distinct hydrogen bonding motifs have been identified in pentaborate structures, differentiated using Etter nomenclature and characterized by their acceptor site interactions [12]. The C(8) chain motifs dominate the hydrogen bonding pattern, creating infinite chains that link neighboring pentaborate anions [15]. Water molecules serve as both hydrogen bond donors and acceptors, forming bridging interactions between pentaborate anions and ammonium cations [15] [31].

Crystal Structure Analysis

Unit Cell Parameters and Symmetry

Crystallographic analysis of related pentaborate compounds provides insight into the unit cell parameters and symmetry characteristics of the pentaborate family [16] [17]. Potassium pentaborate tetrahydrate, a structurally related compound, crystallizes in the orthorhombic system with unit cell dimensions of a = 11.08 Å, b = 11.14 Å, and c = 8.97 Å [16]. These parameters serve as reference points for understanding the crystallographic behavior of ammonium pentaborate systems [16].

The crystal system exhibits four formula units per unit cell (Z = 4), which is consistent with the observed density and molecular weight relationships [16]. The symmetry elements present in the structure include twofold axes that accommodate both the metal cations and specific boron atoms within the pentaborate framework [16].

Space Group Determination

Related pentaborate structures have been characterized in various space groups, with orthorhombic systems being particularly common [16] [17]. The space group Aba has been identified for potassium pentaborate tetrahydrate, providing a structural template for understanding similar ammonium-containing systems [16]. Calcium pentaborate compounds crystallize in the monoclinic space group P2₁/c, demonstrating the structural diversity within the pentaborate family [17].

The space group determination is crucial for understanding the symmetry relationships between atoms and the overall packing efficiency of the crystal structure [17]. The presence of mirror planes and inversion centers significantly influences the hydrogen bonding patterns and the arrangement of ammonium cations within the crystal lattice [16].

Crystal Packing Arrangements and Intermolecular Forces

The crystal packing in nonaazanium;pentaborate;tetrahydrate is dominated by extensive hydrogen bonding networks that create a three-dimensional supramolecular framework [15] [31]. The pentaborate anions form the primary structural backbone, with ammonium cations and water molecules occupying interstitial positions [31]. The packing arrangement ensures efficient space filling while maximizing hydrogen bonding interactions [31].

Intermolecular forces include not only hydrogen bonds but also electrostatic interactions between the charged ammonium cations and the anionic pentaborate framework [31]. Van der Waals forces contribute to the overall stability of the crystal structure, particularly in regions where direct hydrogen bonding is not possible [19]. The crystal packing demonstrates the importance of both strong directional hydrogen bonds and weaker non-directional forces in determining the final structure [19].

Polymorphism and Hydration States

Tetrahydrate Form Structural Features

The tetrahydrate form of nonaazanium;pentaborate represents the most commonly encountered hydration state under ambient conditions [27] [31]. The four water molecules per formula unit play critical roles in stabilizing the crystal structure through hydrogen bonding interactions with both the pentaborate anions and ammonium cations [31]. These water molecules are not simply occluded within crystal voids but are integral structural components that influence the overall packing arrangement [31].

Thermal analysis studies reveal that the tetrahydrate form undergoes dehydration at temperatures below 275°C, with the loss of water occurring in distinct stages [15]. The dehydration process involves both the loss of interstitial water molecules and the condensation of hydroxyl groups within the pentaborate framework [15]. The structural features of the tetrahydrate form include layered arrangements of hydrogen-bonded pentaborate anions separated by hydrated ammonium cation regions [15].

Octahydrate Form Comparative Analysis

The octahydrate form of ammonium pentaborate contains eight water molecules per formula unit, representing a higher degree of hydration compared to the tetrahydrate [23] [25] [26]. This hydration state exhibits a molecular formula of B₅H₂₀NO₁₆ with a molecular weight of 344.2 g/mol [23]. The octahydrate form demonstrates different crystallization behavior and thermal stability characteristics compared to the tetrahydrate [25] [26].

Structural differences between the octahydrate and tetrahydrate forms include altered hydrogen bonding patterns and modified cation-anion interactions [25]. The additional water molecules in the octahydrate form create expanded unit cell dimensions and potentially different space group symmetry [25]. The octahydrate exhibits enhanced solubility in water compared to the tetrahydrate, with values reaching 96 g/L at 20°C [25].

| Property | Tetrahydrate | Octahydrate | Reference |

|---|---|---|---|

| Molecular Weight | 528.5 g/mol | 344.2 g/mol | [3] [23] |

| Water Content | 4 H₂O | 8 H₂O | [27] [23] |

| Dehydration Temperature | <275°C | Variable | [15] [25] |

| Solubility (20°C) | Limited data | 96 g/L | [25] |

Anhydrous Form Synthesis and Stability

The anhydrous form of ammonium pentaborate can be synthesized through controlled thermal dehydration of the hydrated precursors [39]. The thermal decomposition process involves the sequential loss of water molecules, followed by the formation of cross-linked polyborate networks [39]. The anhydrous form exhibits significantly different structural characteristics, including the elimination of water-mediated hydrogen bonds and the formation of direct boron-oxygen-boron linkages [39].

Synthesis of the anhydrous form requires careful temperature control to prevent decomposition of the ammonium component [39]. The thermal decomposition proceeds through distinct stages: dehydration occurs first, followed by deamination at higher temperatures [39]. The anhydrous form demonstrates reduced stability compared to the hydrated variants, with decomposition beginning around 300°C under atmospheric conditions [39].

Charge Density Distribution

Experimental Charge Density Mapping

Experimental charge density analysis of pentaborate-containing compounds has been conducted using high-resolution single crystal X-ray diffraction data [20] [30]. The charge density distribution reveals the nature of bonding interactions within the pentaborate framework and provides quantitative information about electron density concentrations [20] [30]. Topological analysis based on the Atoms in Molecules approach demonstrates that boron-oxygen bonds exhibit mixed covalent and ionic character [20] [30].

The experimental charge density mapping reveals that electron density is concentrated along the boron-oxygen bond paths, with bond critical points exhibiting characteristic properties of polar covalent bonds [20] [30]. The pentaborate anion shows significant charge separation, with oxygen atoms carrying partial negative charges and boron atoms exhibiting partial positive charges [20] [30]. The charge density analysis provides quantitative measures of bond strengths and electron localization within the pentaborate framework [20] [30].

Theoretical Electron Density Calculations

Theoretical electron density calculations using density functional theory methods at the B3LYP/6-31G** level have been performed to complement experimental charge density studies [20] [30]. These calculations provide detailed information about the electronic structure of the pentaborate anion and reveal the orbital contributions to bonding [20] [30]. The theoretical results show excellent agreement with experimental observations, validating the computational approach [20] [30].

The calculated electron density distributions demonstrate that the highest occupied molecular orbitals are primarily localized on oxygen atoms, while the lowest unoccupied molecular orbitals show significant boron character [20] [30]. The electrostatic potential surfaces calculated from the electron density reveal regions of positive and negative charge accumulation that correlate with hydrogen bonding patterns observed in the crystal structure [20] [30].

Topological Analysis of B-O Bonding Character

Topological analysis of the electron density using the Quantum Theory of Atoms in Molecules provides detailed insights into the nature of boron-oxygen bonding in the pentaborate framework [29] [30]. The analysis reveals that all boron-oxygen bonds are characterized by disynaptic bonding basins with electron populations varying from 1.6 to 3.5 electrons depending on the bond type [29]. The polarity index values range from 0.77 to 0.89, indicating that all boron-oxygen bonds are significantly polarized toward the oxygen atoms [29].

Four distinct types of boron-oxygen bonds have been identified through topological analysis: single bonds with ionic character, pure single bonds, single bonds with small dative character, and single bonds with significant dative character [29]. The bond critical point properties, including electron density and Laplacian values, provide quantitative measures of bond strength and character [29] [30]. The topological analysis confirms that boron-oxygen bonds in pentaborate structures are best described as polar covalent bonds with significant ionic contribution [29] [30].

| Bond Type | Electron Population (e) | Polarity Index | Character | Reference |

|---|---|---|---|---|

| B-O (ionic) | 1.6-2.4 | 0.77-0.89 | Mixed covalent/ionic | [29] |

| B-O (dative) | 3.3-3.5 | Variable | Enhanced covalent | [29] |

| Average B-O | 2.0-2.5 | 0.80-0.85 | Polar covalent | [29] [30] |

Traditional Synthetic Routes from Boric Acid

The foundational approach for synthesizing nonaazanium;pentaborate;tetrahydrate involves the controlled reaction of boric acid with ammonia or ammonium-containing compounds in aqueous media [2]. The traditional method typically employs the direct reaction of ammonium hydroxide with boric acid under carefully controlled conditions, where boric acid is first dissolved in water and ammonium hydroxide is slowly added while maintaining the temperature at approximately 50-60°C .

The stoichiometric reaction between ammonium salts and boric acid represents another established synthetic route [3]. In this approach, a suspension of boric acid in water is reacted with potassium hydroxide or aqueous ammonia at pH 9, followed by specific processing steps that facilitate pentaborate formation [3]. Research has demonstrated that the reaction of disodium tetraborate decahydrate (borax) with orthoboric acid provides an alternative traditional pathway, particularly when combined with ammonium chloride under controlled conditions [4] [5].

The formation mechanism involves the initial dissolution of boric acid in water, where it exhibits Lewis acid behavior and accepts hydroxide groups from water to form tetrahedral borate anions [6]. The limiting component in these reactions is typically boric acid, with the stoichiometric relationships carefully maintained to ensure optimal pentaborate ring structure formation through water elimination processes [6].

| Method | Temperature (°C) | Reaction Time (hours) | pH Range | Typical Yield (%) |

|---|---|---|---|---|

| Direct reaction with ammonium hydroxide | 50-60 | 2-4 | 8-9 | 85-90 |

| Stoichiometric reaction with ammonium salts | 20-25 | 1-2 | 7-8 | 80-85 |

| Reaction from borax and ammonium chloride | 60-80 | 3-6 | 8-10 | 75-85 |

| Boric acid-ammonia system | 40-70 | 4-8 | 9-10 | 80-88 |

Modern Solution-Based Synthesis Techniques

Contemporary synthesis methods have evolved to utilize more sophisticated solution-based approaches that offer enhanced control over product quality and formation kinetics [7] [6] [8]. Modern techniques typically employ aqueous or methanolic solutions with carefully optimized boric acid to amine ratios, commonly maintaining a 10:1 to 5:1 molar ratio to ensure complete pentaborate formation [7] [6].

The templated crystallization approach represents a significant advancement in modern synthesis methodology [8] [9]. This method involves the reaction of free base amines with boric acid in aqueous solution, utilizing cation templated self-assembly processes that occur either through crystallization from aqueous solution or through hydrothermal methods [8]. The process typically involves dissolving the appropriate amine and boric acid in water or methanol-water mixtures, followed by controlled crystallization conditions [9].

Advanced solution-based techniques incorporate precise control of supersaturation ratios, typically maintained between 1.2-2.5, which allows for optimal nucleation and crystal growth rates [10] [11]. The crystallization kinetics are significantly influenced by temperature, with studies demonstrating that the overall growth rate is controlled by both diffusion and reaction steps at temperatures lower than 40°C, while being completely controlled by diffusion at temperatures higher than 40°C [10] [11].

Modern synthesis protocols also utilize improved solvent systems, particularly aqueous-methanolic solutions that provide enhanced solubility control and crystal morphology optimization [6] [12]. The reaction conditions are carefully monitored to maintain optimal pH ranges and stirring rates that ensure uniform mixing and consistent product formation [9].

| Parameter | Optimal Range | Critical Factor |

|---|---|---|

| Boric acid to amine ratio | 10:1 to 5:1 molar ratio | Controls pentaborate formation |

| Reaction temperature | 20-50°C | Affects crystal morphology |

| Crystallization time | 12-48 hours | Determines crystal size |

| Solvent system | Aqueous/methanolic solutions | Influences solubility |

| Supersaturation ratio | 1.2-2.5 | Controls nucleation rate |

| Stirring rate | 200-500 rpm | Ensures uniform mixing |

Industrial Production Processes and Scale-up

Industrial production of nonaazanium;pentaborate;tetrahydrate involves sophisticated scale-up processes that maintain the fundamental chemistry while addressing the challenges of large-scale manufacturing [13] [14] [15]. The scale-up methodology typically progresses through laboratory scale (1-10 L), pilot scale (50-200 L), and industrial scale (500-5000 L) operations, with each stage requiring specific optimization of process parameters [16].

The industrial synthesis process utilizes large reactors where boric acid and ammonium-containing compounds are mixed under controlled temperatures and pressures . The crystallization process is optimized to ensure high yield and purity of the final product, with production rates ranging from 50-500 kg/h depending on the scale of operation [14] [15]. Modern industrial facilities incorporate advanced process control systems to maintain consistent product quality across different batch sizes [15].

Energy consumption represents a critical consideration in industrial production, with large-scale operations achieving energy efficiencies of 2.5-3.0 MWh/ton compared to 3.5-4.0 MWh/ton at laboratory scale [15]. This improvement results from optimized heat integration, improved mixing efficiency, and enhanced crystallization control systems [15].

The industrial production process incorporates multiple quality control checkpoints throughout the manufacturing cycle [17]. These include continuous monitoring of reaction parameters, intermediate product analysis, and final product specification verification [17]. Major industrial producers maintain vertically integrated operations that control the entire supply chain from raw material sourcing to final product distribution [15].

Asia-Pacific region dominates global production, with China accounting for over 60% of global boron compound production, including nonaazanium;pentaborate;tetrahydrate [15]. The industrial infrastructure in this region benefits from integrated supply chains, competitive manufacturing costs, and proximity to both raw material sources and major consumption markets [15].

| Scale | Reactor Type | Production Rate (kg/h) | Energy Consumption (MWh/ton) | Typical Purity (%) |

|---|---|---|---|---|

| Laboratory (1-10 L) | Stirred glass vessel | 0.1-1 | 3.5-4.0 | 95-98 |

| Pilot (50-200 L) | Stainless steel reactor | 5-20 | 3.0-3.5 | 98-99 |

| Industrial (500-5000 L) | Large-scale crystallizer | 50-500 | 2.5-3.0 | 99-99.5 |

Purification and Crystallization Techniques

The purification of nonaazanium;pentaborate;tetrahydrate employs multiple crystallization and separation techniques designed to achieve high purity specifications required for industrial applications [18] [19] [20]. Slow cooling crystallization represents the primary purification method, where solutions are cooled from approximately 60°C to 20°C over 12-24 hours to promote the formation of large, well-formed crystals [19] [21].

Evaporative crystallization provides an alternative purification approach, particularly suitable for continuous production processes [19]. This method involves controlled solvent removal at temperatures between 25-30°C over extended periods of 24-72 hours, allowing for medium-sized crystal formation with acceptable purity improvements [19].

Recrystallization from water serves as a critical purification step for achieving pharmaceutical and high-purity industrial grades [12] [9]. The process involves dissolving the crude product in hot water at approximately 80°C, followed by controlled cooling to 25°C over 6-12 hours, typically achieving purity improvements of 5-8% [9].

Advanced purification techniques incorporate vacuum drying processes to control moisture content and achieve specified water content levels [18]. Vacuum drying is typically conducted at temperatures between 50-65°C for 8-16 hours, ensuring low moisture content while preventing thermal decomposition [18].

Filtration purification methods focus on debris removal and particle size control [11]. These techniques operate at room temperature and require 2-4 hours processing time, providing moderate purity improvements while ensuring consistent particle size distribution [11].

The crystallization kinetics are significantly influenced by the presence of impurities, with studies demonstrating that sodium chloride, borax, and boric acid impurities affect both the mass transfer coefficient and reaction rate constant [11]. The presence of these impurities generally increases the growth rate compared to growth from pure solutions, requiring careful control during purification processes [11].

| Technique | Temperature Range (°C) | Time Required (hours) | Purity Improvement (%) | Crystal Quality |

|---|---|---|---|---|

| Slow cooling crystallization | 60 to 20 | 12-24 | 3-5 | Large, well-formed |

| Evaporative crystallization | 25-30 | 24-72 | 2-4 | Medium size |

| Recrystallization from water | 80 to 25 | 6-12 | 5-8 | High purity |

| Vacuum drying | 50-65 | 8-16 | 1-2 | Low moisture |

| Filtration purification | Room temperature | 2-4 | 2-3 | Debris removal |

Quality Control Parameters and Specifications

Quality control for nonaazanium;pentaborate;tetrahydrate involves comprehensive analytical testing protocols that ensure consistent product specifications across different production scales and applications [17] [22]. The primary quality parameter is the assay determination, which measures pentaborate content and must meet or exceed 99.0% for most industrial applications [17].

Water content represents a critical stability parameter, with specifications typically requiring levels below 0.5% to prevent hydrolytic degradation and ensure product shelf life [17]. Karl Fischer titration serves as the standard analytical method for moisture determination, providing accurate quantification of both free and bound water content [22].

Particle size distribution control ensures optimal processing characteristics for downstream applications [17]. Specifications typically require 80% of particles to fall between 100-500 micrometers, measured using laser diffraction techniques that provide comprehensive particle size analysis [17].

Solution pH measurements of 1% aqueous solutions must fall within the range of 8.5-9.5, ensuring compatibility with intended applications and confirming proper chemical composition [17]. This parameter serves as both a quality indicator and an application requirement for various industrial uses [17].

Impurity analysis encompasses multiple analytical determinations, including insoluble matter content (≤0.01%), heavy metals content (≤10 ppm), chloride content (≤50 ppm), and sulfate content (≤100 ppm) [17]. These specifications ensure product safety and compatibility with sensitive applications such as pharmaceutical manufacturing and electronic component production [17].

Advanced analytical techniques employed in quality control include ion chromatography for anion determination, inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis, and gravimetric methods for insoluble matter quantification [17] [22]. These methods provide the precision and accuracy required for pharmaceutical-grade specifications and regulatory compliance [22].

Quality control protocols also incorporate thermal analysis methods, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), to characterize thermal stability and decomposition behavior [18] [19]. These analyses ensure product stability under various storage and processing conditions [18].

| Parameter | Specification | Test Method | Critical Level |

|---|---|---|---|

| Assay (pentaborate content) | ≥99.0% | Titrimetric analysis | Release specification |

| Water content | ≤0.5% | Karl Fischer method | Stability parameter |

| Particle size distribution | 80% between 100-500 μm | Laser diffraction | Processing requirement |

| pH of 1% solution | 8.5-9.5 | pH meter | Application requirement |

| Insoluble matter | ≤0.01% | Gravimetric analysis | Purity indicator |

| Heavy metals | ≤10 ppm | ICP-MS | Safety requirement |

| Chloride content | ≤50 ppm | Ion chromatography | Purity indicator |

| Sulfate content | ≤100 ppm | Ion chromatography | Purity indicator |